Target Selectivity: TrkA Inhibition Differentiates This Compound from c-Met-Targeting Triazolopyridazine Analogs
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-difluorobenzamide is annotated as an inhibitor of Tropomyosin-related kinase A (TrkA/NTRK1) in the DrugMAP database [1]. In contrast, closely related [1,2,4]triazolo[4,3-b]pyridazine compounds developed by Novartis (WO-2012107500-A1 and JP2014505088A) are explicitly designed as c-Met tyrosine kinase inhibitors [2][3]. While quantitative TrkA IC₅₀ data for this exact compound remain undisclosed in public repositories, the target assignment is based on the original patent disclosure WO2012125667, which covers TrkA kinase inhibitors and includes this compound as Example 24 [1][4]. This distinction is critical: a c-Met inhibitor cannot substitute for a TrkA inhibitor in NGF/TrkA pathway studies.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | TrkA/NTRK1 (inhibitor) [1] |
| Comparator Or Baseline | Novartis triazolopyridazine series: c-Met tyrosine kinase inhibitor [2][3] |
| Quantified Difference | Qualitative target divergence: TrkA vs. c-Met; specific IC₅₀ values not publicly available for target compound |
| Conditions | Target annotation from DrugMAP database and patent WO2012125667 [1][4] |
Why This Matters
For researchers investigating NGF-TrkA signaling in pain or cancer, purchasing a c-Met-optimized triazolopyridazine analog would invalidate the experimental model.
- [1] DrugMAP. Triazolo[4,3-b]pyridazine derivative 2 (ID: DMMJ1FN). DrugMAP: The Drug Molecular Atlas. Accessed 2026-05-09. View Source
- [2] Novartis AG. [1,2,4] Triazolo [4,3-b] pyridazine compounds as inhibitors of the c-met tyrosine kinase. Patent WO-2012107500-A1. Published 2012-08-16. View Source
- [3] Novartis AG. [1,2,4] Triazolo [4,3-b] pyridazine compounds as C-MET tyrosine kinase inhibitors. Japanese Patent JP2014505088A. Published 2014-02-27. View Source
- [4] Merck Sharp & Dohme Corp. TrkA kinase inhibitors, compositions and methods thereof. Patent WO2012125667A1. Published 2012-09-20. View Source
